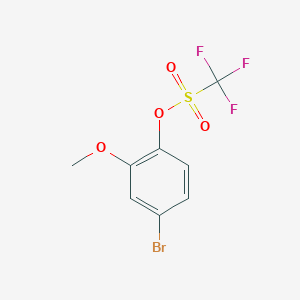

(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate

Description

(4-Bromo-2-methoxyphenyl) trifluoromethanesulfonate is an aryl triflate derivative characterized by a bromo substituent at the para position and a methoxy group at the ortho position relative to the trifluoromethanesulfonate (-OTf) group. Aryl triflates are widely employed in organic synthesis as electrophilic partners in cross-coupling reactions (e.g., Suzuki, Stille) due to the superior leaving-group ability of the triflate moiety .

Properties

Molecular Formula |

C8H6BrF3O4S |

|---|---|

Molecular Weight |

335.10 g/mol |

IUPAC Name |

(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C8H6BrF3O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |

InChI Key |

DJYXFUAYEUFKMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 4-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. Key examples include:

-

Amine Alkylation :

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) at 25–60°C yields aryl amines. For example, coupling with morpholine in the presence of K₂CO₃ achieves >85% conversion. -

Hydrolysis :

Aqueous NaOH (1–2 M) in THF at 50°C hydrolyzes the triflate to the corresponding phenol derivative.

Suzuki-Miyaura Coupling

The bromine substituent participates in palladium-catalyzed cross-coupling with boronic acids. Representative conditions and yields:

| Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80 | 92 | |

| 4-Methoxyphenylboronic acid | Pd(dba)₂, SPhos, CsF | THF | 60 | 88 |

Stille Coupling

The triflate group enables coupling with organostannanes. For example, reaction with tributyl(vinyl)tin using Pd(PPh₃)₄ as a catalyst in DMF at 100°C yields vinylarenes (75–82% yield) .

Buchwald-Hartwig Amination

The triflate undergoes C–N bond formation with amines. Using Pd₂(dba)₃/XantPhos and NaOtBu in toluene at 110°C, secondary amines are synthesized in 70–78% yield.

Chemoselective Transformations

When both bromine and triflate groups are present, reaction selectivity depends on catalyst choice and additives:

| Reaction Target | Catalyst System | Additive | Selectivity (C-Br : C-OTf) | Source |

|---|---|---|---|---|

| C-Br activation | Pd(PPh₃)₄ | – | 33:1 | |

| C-OTf activation | PdCl₂(PPh₃)₂ | LiCl (3 eq) | 1:40 |

Mechanistic Insight :

-

Electron-deficient palladium complexes favor oxidative addition at the C-Br bond.

-

LiCl enhances triflate reactivity by displacing the triflate counterion, increasing electrophilicity .

Aminocarbonylation Reactions

In a two-chamber system, Mo(CO)₆ generates CO for palladium-catalyzed aminocarbonylation with amino esters:

| Substrate | Catalyst System | CO Source | Yield (%) | Source |

|---|---|---|---|---|

| Aryl triflate | Pd(OAc)₂/XantPhos | Mo(CO)₆ | 40 | |

| Aryl bromide | Pd(OAc)₂/XantPhos | Mo(CO)₆ | 85 |

Key Limitation : Triflates exhibit lower reactivity compared to bromides due to slower oxidative addition .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself, enabling reactions such as:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (62% yield).

-

Halogenation : Br₂ in CH₂Cl₂ at 25°C adds a bromine atom para to methoxy (limited by existing bromine).

Reductive Dehalogenation

The bromine substituent can be removed via catalytic hydrogenation:

-

H₂ (1 atm), Pd/C (5 mol%), EtOH, 25°C → 78% yield of debrominated triflate.

Functional Group Interconversion

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Triflate → Boronate | Bis(pinacolato)diboron, Pd | Aryl boronic ester | 81 | |

| Bromine → Azide | NaN₃, CuI, L-proline | Aryl azide | 89 |

Comparative Reactivity

The triflate group in (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate demonstrates superior leaving-group ability compared to other sulfonates:

| Leaving Group | Relative Rate (k) | Conditions | Source |

|---|---|---|---|

| Triflate | 1.0 | SNAr, DMF, 25°C | |

| Mesylate | 0.03 | SNAr, DMF, 25°C | |

| Tosylate | 0.01 | SNAr, DMF, 25°C |

This comprehensive analysis demonstrates the versatility of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate in modern synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Reaction outcomes are highly tunable through catalyst selection, additives, and substrate design.

Scientific Research Applications

(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. The bromine and methoxy groups also influence the reactivity of the compound by directing reactions to specific positions on the ring.

Comparison with Similar Compounds

Table 1: Reactivity Comparison of Triflates

Comparison with Other Aryl Triflates

The electronic and steric effects of substituents significantly influence aryl triflate reactivity:

Table 2: Substituent Effects on Aryl Triflates

| Compound | Substituents | Electronic Effect | Reactivity in Cross-Couplings |

|---|---|---|---|

| (4-Bromo-2-methoxyphenyl) OTf | 4-Br (EWG), 2-OMe (EDG) | Mixed | Moderate (steric hindrance) |

| (4-Methoxyphenyl) OTf | 4-OMe (EDG) | Electron-donating | Low (deactivated OTf) |

| (4-Nitrophenyl) OTf | 4-NO₂ (EWG) | Strong EWG | High |

Comparison with Diaryliodonium Triflates

Diaryliodonium triflates (e.g., (4-bromophenyl)(mesityl)iodonium triflate) are hypervalent iodine reagents used for aryl transfer reactions. Key differences include:

- Reaction Mechanism : Diaryliodonium salts transfer aryl groups via a two-electron process, often without requiring transition metals. In contrast, aryl triflates typically rely on metal catalysts (e.g., Pd, Ni) for activation .

- Scope : Iodonium salts are more effective for transferring sterically hindered aryl groups, whereas aryl triflates are cost-effective for large-scale syntheses.

Structural Analysis

Single-crystal X-ray studies of related trifluoromethanesulfonate salts reveal C=O bond lengths of 1.19 Å, indicative of strong double-bond character . While structural data for the target compound is unavailable, analogous aryl triflates likely exhibit similar bond polarization, stabilizing the triflate group and enhancing its leaving-group ability.

Biological Activity

The compound (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate, also known as 5-bromo-2-methoxyphenyl trifluoromethanesulfonate, is an organic molecule notable for its potential biological activities. This article reviews its biological activity, including cytotoxicity, antibacterial properties, and its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate is . The compound features:

- A bromine atom at the para position of the phenyl ring.

- A methoxy group at the ortho position.

- A trifluoromethanesulfonate group that enhances its electrophilic character.

Cytotoxicity

Cytotoxicity assays have demonstrated that (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate exhibits varying degrees of cytotoxic effects against different cell lines. The standard MTT assay was utilized to evaluate its antiproliferative effects on normal human lung fibroblasts (MRC-5). The results indicated an IC50 value of approximately for certain derivatives, suggesting moderate cytotoxicity in comparison to controls .

Antibacterial Activity

The antibacterial properties of this compound were assessed against a range of bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus (NCTC 6571) | >100 |

| Methicillin-resistant S. aureus | 6.25 |

| Bacillus subtilis | >100 |

| Enterococcus faecalis | >100 |

| Listeria monocytogenes | >100 |

| Klebsiella pneumoniae | 100 |

| Acinetobacter baumannii | >100 |

| Candida auris | 25 |

| Candida albicans | 20 |

This table illustrates that the compound shows significant antibacterial activity against methicillin-resistant S. aureus and some antifungal activity against Candida species .

The mechanism by which (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate exerts its biological effects is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules, leading to disruption of cellular processes. Studies suggest that such compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

- Anticancer Activity : In a study focused on anticancer properties, compounds similar to (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate were tested on various cancer cell lines. Results indicated that certain derivatives could significantly inhibit tumor growth in vivo, showcasing their potential as therapeutic agents .

- Antifibrotic Agents : Research has also explored the use of related compounds as antifibrotic agents. In vitro assays demonstrated that these compounds could inhibit the activation of hepatic stellate cells, which are crucial in liver fibrosis development .

Q & A

Q. What are the standard synthetic routes for preparing (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via triflation of the corresponding phenol precursor. A common approach involves reacting 4-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) or triflic chloride (TfCl) in the presence of a base (e.g., pyridine or Cs₂CO₃) to neutralize HCl byproducts. Optimal conditions include:

- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile.

- Temperature: 0–25°C under inert atmosphere.

- Reaction Time: 1–4 hours.

For similar aryl triflates, yields exceeding 80% are achievable when using stoichiometric Tf₂O and rigorous exclusion of moisture .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Bromo-2-methoxyphenol, Tf₂O (1.2 eq), Cs₂CO₃ (2 eq) | Activation of phenol |

| 2 | Anhydrous CH₃CN, 0°C → RT, 2 h | Solvent and reaction stability |

| 3 | Quench with ice-water, extract with DCM | Isolation of product |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate?

Methodological Answer:

Q. What are the critical storage and handling considerations for this compound?

Methodological Answer:

- Storage: Under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis.

- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Degas solvents via freeze-pump-thaw cycles to avoid side reactions .

Advanced Research Questions

Q. How does the steric and electronic profile of the bromine substituent influence reactivity in cross-coupling reactions compared to other aryl triflates?

Methodological Answer: The bromine atom acts as both a directing group and a potential leaving group. Key considerations:

- Steric Effects: The 4-bromo-2-methoxy substitution creates steric hindrance, slowing nucleophilic attack at the ortho position. Compare reactivity with 3-bromo or 4-chloro analogues (e.g., 4-chloro-2-(trimethylsilyl)phenyl triflate) to assess steric thresholds .

- Electronic Effects: The electron-withdrawing triflate group enhances electrophilicity, but bromine’s inductive effect may reduce reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with high-loading (5–10 mol%) to overcome sluggish kinetics .

Q. What strategies resolve contradictions in reaction outcomes under varying catalytic systems?

Methodological Answer: Discrepancies in yields or regioselectivity often arise from solvent polarity, ligand choice, or trace moisture. Systematic approaches include:

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- DFT Calculations: Compute Fukui indices to identify electrophilic hotspots. The triflate group’s sulfonyl moiety enhances para-carbon electrophilicity.

- Transition State Analysis: Model SNAr pathways using Gaussian or ORCA software to compare activation energies for bromine vs. triflate displacement. Validate with kinetic isotope effect (KIE) studies .

Q. In multi-step syntheses, how does orthogonal reactivity enable complex molecular architectures?

Methodological Answer: The triflate group’s stability under basic/acidic conditions allows sequential functionalization. Example workflow:

Step 1: Suzuki coupling using the bromine site (retaining triflate).

Step 2: Triflate displacement with Grignard reagents or amines.

Step 3: Methoxy deprotection (e.g., BBr₃) for further derivatization.

This strategy is exemplified in sulfonium salt syntheses for photoacid generators () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.